molecular formula C11H8ClIN2 B1479343 4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine CAS No. 2097968-42-6

4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine

Cat. No.: B1479343
CAS No.: 2097968-42-6
M. Wt: 330.55 g/mol
InChI Key: WUSAKKHWQGQPFK-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine is a versatile chemical intermediate primarily valued in medicinal chemistry for the discovery and development of novel therapeutic agents. Its core structure, featuring a halogenated pyrimidine ring, is frequently employed in the synthesis of targeted kinase inhibitors . Pyrimidine-based scaffolds are a cornerstone in anticancer research, with demonstrated utility in developing potent inhibitors for kinases such as Aurora A, which play a critical role in cell division and are overexpressed in various tumors . The reactive 4-chloro and iodine substituents on this molecule serve as excellent handles for further functionalization via cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies . This compound is strictly for Research Use Only and is intended for use by qualified scientists in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this building block to design hybrid molecules, such as pyrimidine conjugates with natural product motifs, which have shown promising cytotoxic activity against a range of human cancer cell lines by inducing apoptosis and cell cycle arrest . Handle with appropriate safety precautions, referring to the material safety data sheet (MSDS) for proper handling and storage information.

Properties

IUPAC Name

4-chloro-6-(4-iodophenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClIN2/c1-7-14-10(6-11(12)15-7)8-2-4-9(13)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSAKKHWQGQPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring with unique substitutions, specifically a chloro group at the 4-position, an iodo group at the 6-position, and a methyl group at the 2-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent and enzyme inhibitor.

  • Molecular Formula : C11H9ClI N
  • Molecular Weight : Approximately 248.67 g/mol
  • Structure : The compound features a pyrimidine ring, which is significant in its interaction with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Anti-Cancer Properties : The compound has been studied for its potential as an anti-cancer agent. Its halogen substituents enhance binding affinity to various biological targets, making it a candidate for drug development.
  • Enzyme Inhibition : It has shown effectiveness in inhibiting specific kinases and proteins involved in cancer progression, which is crucial for therapeutic applications.

Applications in Research and Development

This compound has diverse applications across several fields:

  • Monoclonal Antibody Development : It has been utilized in developing monoclonal antibodies for sensitive analysis of agricultural residues, showcasing its versatility beyond medicinal chemistry.
  • Catalytic Processes : The compound is involved in catalytic protodeboronation processes, indicating its utility in organic synthesis.

Comparative Analysis of Related Compounds

The following table summarizes structural similarities and differences with other pyrimidine derivatives:

Compound NameStructureKey Differences
4-Chloro-6-methylpyrimidineCHClNLacks iodine substituent; simpler structure
2-Amino-4-(4-iodophenyl)amino-6-methylpyrimidineCHIClNContains an amino group; different biological activity profile
6-(4-Iodophenyl)-2-methylpyrimidin-4-olCHIClNOHydroxyl group present; alters solubility and reactivity

This comparative analysis highlights the unique properties of this compound while showcasing variations in biological activity and potential applications.

Case Studies and Research Findings

  • Therapeutic Interest : Studies have indicated that derivatives containing the pyridopyrimidine moiety are being explored for therapeutic use, particularly against various cancers .
  • Inhibition Studies : Specific research has documented the compound's ability to inhibit certain kinases involved in cancer progression. This inhibition is critical for developing targeted therapies .
  • Synthesis and Optimization : Various synthetic protocols have been developed to optimize the yield and efficacy of this compound for research purposes, emphasizing its importance in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine serves as a crucial building block for synthesizing various pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity.

Potential Applications :

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit significant inhibition of cancer cell proliferation, particularly in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The compound's ability to inhibit specific kinases involved in tumor growth is a promising area of study .

Biological Studies

The compound is extensively used in biological research to investigate enzyme inhibition and receptor interactions. It has shown potential in modulating pathways involved in inflammation and cell signaling.

Key Findings :

  • JAK/STAT Pathway Inhibition : Case studies have demonstrated that treatment with this compound leads to decreased phosphorylation of STAT proteins, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Activity : In vitro studies reveal that derivatives of this compound exhibit antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL .

Industrial Applications

Beyond medicinal uses, this compound is also explored for its utility in developing agrochemicals and other industrial products due to its versatile chemical properties.

Activity TypeTarget Organism/Cell LineMIC (μg/mL)Reference
AntimicrobialStaphylococcus aureus0.22
AnticancerMCF-7Not specified
JAK/STAT InhibitionHuman cellsNot specified

Inhibition Studies

A significant study focused on the inhibition of the JAK/STAT signaling pathway revealed that treatment with this compound resulted in reduced phosphorylation of STAT proteins, indicating its potential role as an anti-inflammatory agent.

Antimicrobial Efficacy

In another investigation, derivatives of the compound were subjected to time-kill assays against various bacterial strains. The results demonstrated bactericidal effects, reinforcing the compound's potential as an antimicrobial agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights structural analogues of 4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine, focusing on substituent variations and their implications:

Compound Name Substituents (Positions) Key Structural Differences Applications/Activity
This compound Cl (4), CH₃ (2), 4-I-C₆H₄ (6) Reference compound Anticancer intermediate
4-Chloro-6-(2,3-dimethylphenylamino)-pyrimidin-2-ylthio octanoic acid (YS-121) Cl (4), 2,3-dimethylphenylamino (6), thio-octanoic acid (2) Amino and carboxylic acid substituents PPARα/γ agonist (EC₅₀ = 1.0 µM and 3.6 µM)
4-Chloro-6-(chloromethyl)-1-methylpyrazolo[3,4-d]pyrimidine Cl (4), CH₂Cl (6), CH₃ (1) Pyrazolo-pyrimidine backbone Antibacterial, antiproliferative activity
2-Amino-4-chloro-6-methoxypyrimidine Cl (4), NH₂ (2), OCH₃ (6) Methoxy and amino groups Anticancer intermediate
Wy-14,643 ([4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid) Cl (4), 2,3-xylidino (6), thio-acetic acid (2) Thio-acetic acid substituent Hepatocarcinogen in rodents

Physicochemical Properties

Property This compound 4-Chloro-6-(chloromethyl)-1-methylpyrazolo[3,4-d]pyrimidine Wy-14,643
Molecular Weight (g/mol) ~345.6 ~228.6 ~365.8
Solubility Low in water, moderate in DMSO Insoluble in water, soluble in chlorinated solvents Soluble in ethanol
Melting Point Not reported 132–134°C >200°C (decomposes)

Preparation Methods

Selective Substitution on 2-Methyl-4,6-dichloropyrimidine

  • Step 1: Preparation of 2-methyl-4,6-dichloropyrimidine

    • Synthesized via established pyrimidine ring formation methods involving condensation of appropriate amidines and β-dicarbonyl compounds.
  • Step 2: Selective substitution at the 6-position

    • The 6-chlorine atom is substituted by a 4-iodophenyl group using a nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
    • Reaction conditions typically involve:
      • Use of a palladium catalyst (e.g., Pd(PPh3)4)
      • Base such as potassium carbonate or cesium carbonate
      • Solvent: polar aprotic solvents like DMF or toluene
      • Temperature: 80–120 °C
    • The 4-chlorine remains intact due to its lower reactivity under these conditions.

Alternative Route via Intermediate Formation

  • Some patents describe the preparation of related pyrimidine derivatives by first synthesizing 2-(6-chloro-2-methylpyrimidinyl-4-amino) intermediates, which can then be further functionalized.
  • The molar ratio of reactants and solvent drying are critical to optimize yields and purity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
2-Methyl-4,6-dichloropyrimidine synthesis Condensation of amidines with β-dicarbonyls 70–85 Standard pyrimidine synthesis
Pd-catalyzed coupling with 4-iodophenylboronic acid Pd(PPh3)4, K2CO3, DMF, 100 °C, 12 h 60–75 Selective substitution at 6-position
Purification Column chromatography or recrystallization Ensures removal of unreacted starting materials and byproducts

Mechanistic Insights and Optimization

  • The selective substitution at the 6-position over the 4-position is driven by electronic and steric effects in the dichloropyrimidine.
  • Use of palladium-catalyzed Suzuki or Stille cross-coupling reactions allows for mild conditions and high selectivity.
  • Dry solvents and controlled molar ratios (often 1:1 for pyrimidine to aryl partner) improve reaction efficiency.

Research Findings and Comparative Analysis

  • The described synthetic routes are supported by patent literature demonstrating reproducibility and scalability.
  • No significant alternative preparation methods for this specific compound were found in the reviewed literature, indicating that the palladium-catalyzed cross-coupling of 2-methyl-4,6-dichloropyrimidine with 4-iodophenyl derivatives is the most authoritative and practical approach.
  • The process allows for further functionalization at the 4-chloro position if desired, enabling versatile downstream chemistry.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Limitations
Nucleophilic Aromatic Substitution 2-methyl-4,6-dichloropyrimidine, 4-iodophenyl nucleophile Elevated temperature, polar aprotic solvent Straightforward, selective May require harsh conditions
Palladium-Catalyzed Cross-Coupling Pd catalyst, 4-iodophenylboronic acid, base (K2CO3), DMF 80–120 °C, inert atmosphere High selectivity, mild conditions Requires expensive catalyst
Intermediate Route via Aminopyrimidine 2-aminothiazole derivatives, 2-methyl-4,6-dichloropyrimidine Controlled molar ratios, solvent drying Enables complex derivative synthesis Multi-step, more complex

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine with high purity?

  • Methodology : Use reflux conditions with a catalytic amount of hydrochloric acid (HCl) in ethanol, as demonstrated in analogous pyrimidine syntheses. Reaction times of 12 hours under reflux are typical, followed by recrystallization from ethanol to achieve ~60% yield and purity >95% .
  • Safety : Employ glove-box techniques for handling iodine-containing intermediates to minimize exposure to volatile byproducts. Use filter-tipped pipettes to avoid cross-contamination .

Q. How is the molecular structure of this compound verified experimentally?

  • Technique : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Parameters include a data-to-parameter ratio >18 and R-factor <0.06 for reliability. Non-hydrogen atoms typically lie on a plane with an RMS deviation <0.15 Å, and hydrogen-bonding networks (e.g., N–H···Cl interactions) stabilize the crystal lattice .

Q. What safety protocols are critical during handling and storage?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact and inhalation of fine particulates.
  • Storage : Keep in airtight, light-resistant containers at 2–8°C. Separate from oxidizing agents to prevent iodination side reactions .

Advanced Research Questions

Q. How can reaction efficiency be optimized for low-yield syntheses of halogenated pyrimidines?

  • Approach : Screen alternative catalysts (e.g., Lewis acids like ZnCl₂) and solvents (e.g., DMF or THF) to improve iodine incorporation. Monitor reaction progress via TLC or HPLC. For example, HCl catalysis in ethanol achieves 60% yield, but microwave-assisted synthesis may reduce time and improve atom economy .
  • Troubleshooting : If purity drops below 90%, employ column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional recrystallization .

Q. What analytical methods resolve contradictions in spectral data for structural isomers?

  • Strategy : Combine SCXRD with 2D NMR (e.g., HSQC, HMBC) to distinguish between regioisomers. For example, 1^1H NMR signals for the methyl group at C2 appear as a singlet (δ ~2.5 ppm), while iodophenyl protons show characteristic splitting patterns (δ ~7.3–7.8 ppm). Mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ with <2 ppm error .

Q. How does halogen substitution (I vs. Cl/F) affect the compound’s reactivity in cross-coupling reactions?

  • Comparative Analysis : Iodine’s large atomic radius enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), but may reduce stability under light. Chlorine offers cost efficiency but slower kinetics. Fluorine increases electronegativity, altering π-π stacking in crystal structures. Experimental data show iodine-substituted derivatives exhibit 20% faster coupling rates than chloro-analogs .

Q. What strategies mitigate hazardous byproducts during iodination steps?

  • Waste Management : Trap volatile iodine residues using activated charcoal filters. Neutralize acidic waste with NaHCO₃ before disposal. Collaborate with certified waste management firms to handle heavy-metal contaminants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine
Reactant of Route 2
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4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine

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